molecular formula C20H21N3O3 B14979476 N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide

N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide

Cat. No.: B14979476
M. Wt: 351.4 g/mol
InChI Key: ZFMFGFHDUNBTPO-UHFFFAOYSA-N
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Description

N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 4-methoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then cyclized with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

    Coupling with Phenyl Group: The oxadiazole derivative is then coupled with a phenyl group through a suitable coupling reaction, such as Suzuki or Heck coupling.

    Amidation: The final step involves the amidation of the coupled product with 3-methylbutanoic acid to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly used.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases and enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation . The compound may also induce apoptosis by activating caspases and other apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-3-methylbutanamide

InChI

InChI=1S/C20H21N3O3/c1-13(2)12-18(24)21-16-8-4-15(5-9-16)20-22-19(23-26-20)14-6-10-17(25-3)11-7-14/h4-11,13H,12H2,1-3H3,(H,21,24)

InChI Key

ZFMFGFHDUNBTPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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